4-Dimethylaminophenol hydrochloride

Cyanide Antidote Methemoglobin Kinetics Clinical Toxicology

4-Dimethylaminophenol hydrochloride (4-DMAP, CAS 5882-48-4) is a dialkylarylamine compound formally classified as a pharmaceutical antidote and a biochemical reagent for cyanide poisoning research. Unlike simple aminophenols or inorganic nitrite salts, 4-DMAP hydrochloride functions by rapidly binding to hemoglobin to form methemoglobin, which in turn sequesters cyanide ions as non-toxic cyanomethemoglobin.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 5882-48-4
Cat. No. B1222222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminophenol hydrochloride
CAS5882-48-4
Synonyms4-(dimethylamino)phenol
4-dimethylaminophenol
4-dimethylaminophenol hydrochloride
4-dimethylaminophenol oxalate (1:1)
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC[NH+](C)C1=CC=C(C=C1)O.[Cl-]
InChIInChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H
InChIKeyFGBQWWREKHAJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylaminophenol hydrochloride (CAS 5882-48-4): Rapid-Acting Methemoglobin Former for Cyanide Antidote Research


4-Dimethylaminophenol hydrochloride (4-DMAP, CAS 5882-48-4) is a dialkylarylamine compound formally classified as a pharmaceutical antidote [1] and a biochemical reagent for cyanide poisoning research . Unlike simple aminophenols or inorganic nitrite salts, 4-DMAP hydrochloride functions by rapidly binding to hemoglobin to form methemoglobin, which in turn sequesters cyanide ions as non-toxic cyanomethemoglobin . The hydrochloride counterion confers aqueous solubility and solid-state stability essential for reproducible in vivo dosing and analytical method development .

Why 4-Dimethylaminophenol Hydrochloride Cannot Be Replaced by Sodium Nitrite or Simpler Aminophenols in Critical Research


Substituting 4-dimethylaminophenol hydrochloride with chemical analogs like sodium nitrite, hydroxylamine, or even its structural congener 4-methylaminophenol introduces unacceptable quantitative variance in experimental cyanide antagonism models. Head-to-head studies demonstrate that methemoglobin formation kinetics, protection indices, and organ-specific toxicity profiles differ by factors of 2- to 5-fold among these agents [1]. The hydrochloride salt form further distinguishes this compound from its free-base parent by providing reproducible aqueous solubility at physiologically relevant pH, a parameter that directly impacts the accuracy of in vivo and in vitro pharmacological studies . These quantifiable gaps in performance and handling preclude simple interchangeability for scientific procurement.

Quantitative Differentiation of 4-Dimethylaminophenol Hydrochloride from Comparator Methemoglobin Formers


Superior Methemoglobin Formation Rate Versus Sodium Nitrite in Humans

In a landmark clinical pharmacology study, 4-dimethylaminophenol induced methemoglobinemia with a half-maximal concentration achieved in 1 minute after intravenous dosing. By contrast, the standard methemoglobin-forming antidote sodium nitrite (4 mg/kg) required 10 minutes to reach half-maximal levels and oxidized only approximately 7% of total hemoglobin in total [1]. This demonstrates a substantially faster onset of the desired pharmacological effect.

Cyanide Antidote Methemoglobin Kinetics Clinical Toxicology

Kinetic Advantage Over Closest Structural Analog 4-Methylaminophenol

When directly compared against its closest N-alkyl analog, 4-dimethylaminophenol achieved half-maximal ferrihemoglobin concentration in 1 minute versus 2 minutes for 4-methylaminophenol, both at doses oxidizing 30-40% of hemoglobin [1]. This establishes a 2-fold kinetic preference for the marketed dimethylamino congener.

Structure-Activity Relationship Aminophenol Analogs Methemoglobin Formation Rate

Higher Combination Therapy Protection Index Against Cyanide Lethality in Rats

When co-administered with sodium nitrite, 4-dimethylaminophenol (0.09 mmol/kg) yielded a protection index (PI) of 2.5 against potassium cyanide lethality in rats. The comparator regimen sodium nitrite + hydroxylamine (0.09 mmol/kg) achieved a significantly lower PI of 2.0 [1]. Additionally, the DMAP-containing regimen was superior in reactivating inhibited brain cytochrome oxidase [1].

Protection Index Combination Therapy In Vivo Toxicology

Absence of Kidney Lesions Versus 4-Aminophenol Despite Equivalent Methemoglobin Oxidizing Capacity

At a dose of 20 mg/kg i.v. in rats, 4-dimethylaminophenol hydrochloride oxidized approximately 50% of hemoglobin to ferrihemoglobin without producing kidney lesions. In stark contrast, 4-aminophenol hydrochloride at equimolar or equipotent dosing caused significant renal tubular necrosis [1]. This indicates a dissociation between hematological efficacy and nephrotoxicity unique to the dimethylated analog.

Organ Toxicity Nephrotoxicity Safety Profile

Quantified Ferrihemoglobin Formation Rate Enables Predictive Dosing Across Species

Pharmacokinetic profiling in dogs and humans revealed that 4-dimethylaminophenol hydrochloride (3.25 mg/kg i.v.) generates ferrihemoglobin at an initial rate of 28% of total hemoglobin per minute in dogs and 9% per minute in humans [1]. These species-specific rate constants allow researchers to prospectively calculate dosing regimens for preclinical models, a level of kinetic predictability not documented for older agents like sodium nitrite.

Pharmacokinetics Species Scaling Dose-Response

Evidence-Backed Application Scenarios for Procuring 4-Dimethylaminophenol Hydrochloride


In Vivo Cyanide Poisoning Antidote Efficacy Studies in Rodent Models

Investigators requiring a rapid-onset methemoglobin former with a quantifiable protection index advantage should select 4-DMAP hydrochloride. The demonstrated PI of 2.5 when combined with sodium nitrite surpasses the PI of 2.0 for the hydroxylamine analog combination , ensuring higher statistical power in survival studies.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling of Methemoglobinemia Reversal

The well-characterized ferrihemoglobin formation rate constants (28%/min in dogs, 9%/min in humans at 3.25 mg/kg i.v.) make this compound suitable for physiologically based pharmacokinetic (PBPK) modeling, where precise input parameters are critical for valid interspecies extrapolation.

Investigations of Aminophenol-Induced Nephrotoxicity Where a Negative Control is Required

Unlike its structural analog 4-aminophenol, which induces kidney lesions at doses producing equivalent methemoglobinemia, 4-DMAP at 20 mg/kg i.v. achieves 50% hemoglobin oxidation without renal tubular necrosis in rats . This makes it the preferred comparator or negative-control compound in studies dissecting the mechanisms of aminophenol-mediated organ toxicity.

Standardized Reagent for Analytical Detection and Quantification of Methemoglobin

The hydrochloride salt's defined purity (≥99% by HPLC) and high aqueous solubility qualify it as a calibration standard for spectrophotometric or chromatographic assays quantifying methemoglobin in biological matrices, where the slower and less predictable kinetics of sodium nitrite introduce unacceptable assay variability.

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